molecular formula C27H19N3O5S B14999765 (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B14999765
M. Wt: 497.5 g/mol
InChI Key: QHHZHMWFGUIIPD-NTCAYCPXSA-N
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Description

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound that features a combination of benzothiazole, methoxyphenyl, nitrophenyl, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.

Scientific Research Applications

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe or tool in biological studies due to its unique structure.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas where its structural features could interact with biological targets.

    Industry: The compound could be used in the development of new materials with specific properties, such as electronic or optical applications.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The benzothiazole and furan moieties may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide include other benzothiazole derivatives, furan-containing compounds, and nitrophenyl derivatives. Examples include:

  • Benzothiazole
  • 2-Nitrophenyl furan
  • Methoxyphenyl derivatives

Uniqueness

The uniqueness of this compound lies in its combination of these distinct moieties, which may confer unique properties and reactivity

Properties

Molecular Formula

C27H19N3O5S

Molecular Weight

497.5 g/mol

IUPAC Name

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C27H19N3O5S/c1-34-24-13-10-17(27-29-20-7-3-5-9-25(20)36-27)16-21(24)28-26(31)15-12-18-11-14-23(35-18)19-6-2-4-8-22(19)30(32)33/h2-16H,1H3,(H,28,31)/b15-12+

InChI Key

QHHZHMWFGUIIPD-NTCAYCPXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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